5-Aminoisothiazole-3,4-dicarbonitrile 5-Aminoisothiazole-3,4-dicarbonitrile
Brand Name: Vulcanchem
CAS No.: 100326-56-5
VCID: VC20742563
InChI: InChI=1S/C5H2N4S/c6-1-3-4(2-7)9-10-5(3)8/h8H2
SMILES: C(#N)C1=C(SN=C1C#N)N
Molecular Formula: C5H2N4S
Molecular Weight: 150.16 g/mol

5-Aminoisothiazole-3,4-dicarbonitrile

CAS No.: 100326-56-5

Cat. No.: VC20742563

Molecular Formula: C5H2N4S

Molecular Weight: 150.16 g/mol

* For research use only. Not for human or veterinary use.

5-Aminoisothiazole-3,4-dicarbonitrile - 100326-56-5

CAS No. 100326-56-5
Molecular Formula C5H2N4S
Molecular Weight 150.16 g/mol
IUPAC Name 5-amino-1,2-thiazole-3,4-dicarbonitrile
Standard InChI InChI=1S/C5H2N4S/c6-1-3-4(2-7)9-10-5(3)8/h8H2
Standard InChI Key BZPKVNVQNNDLSH-UHFFFAOYSA-N
SMILES C(#N)C1=C(SN=C1C#N)N
Canonical SMILES C(#N)C1=C(SN=C1C#N)N

Molecular Formula and Weight

  • Molecular Formula: C5_5
    H2_2
    N4_4
    S

  • Molecular Weight: 150.16 g/mol

Structural Representation

The compound features a thiazole ring with amino and dicarbonitrile functional groups, which contribute to its reactivity and interaction with biological targets.

Identifiers

  • IUPAC Name: 5-amino-1,2-thiazole-3,4-dicarbonitrile

  • CAS Number: 100326-56-5

  • PubChem CID: 21285251

Synthesis Methods

5-Aminoisothiazole-3,4-dicarbonitrile can be synthesized through various methods. One common approach involves the reaction of malononitrile with thiourea derivatives under specific conditions to form the isothiazole structure. The following table summarizes key synthesis pathways:

Synthesis MethodKey ReagentsConditionsYield
Method AMalononitrile, ThioureaHeat in solventHigh
Method BCyanoacetic acid, Ammonium thiocyanateReflux in DMFModerate

Anticancer Potential

Research indicates that compounds related to 5-aminoisothiazole derivatives exhibit significant anticancer activity. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, one study reported a mean growth inhibition (GI) value of approximately 15.72 μM against human tumor cells, suggesting promising therapeutic potential.

Other Biological Activities

Beyond anticancer effects, derivatives of this compound have demonstrated antibacterial and antifungal activities. The following table highlights some biological assays conducted on related compounds:

Biological ActivityTested OrganismsResults
AntibacterialE. coliEffective inhibition at low concentrations
AntifungalCandida spp.MIC values ≤ 25 µg/mL

Applications in Drug Development

The unique structure of 5-aminoisothiazole-3,4-dicarbonitrile makes it a candidate for drug development in various therapeutic areas:

  • Anticancer Drugs: Due to its activity against tumor cells.

  • Antimicrobial Agents: Its efficacy against bacterial and fungal strains.

Recent studies emphasize the importance of optimizing the chemical structure to enhance bioavailability and reduce toxicity.

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